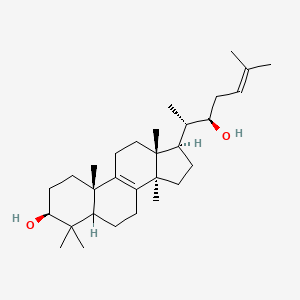

Inotodiol

描述

Inotodiol is an anti-inflammatory sterol isolated from Inonotus obliquus . It has received attention from the pharmaceutical industry due to its strong antioxidant and anti-allergic activities .

Synthesis Analysis

A stereospecific method previously developed in the triterpene series for the synthesis of inotodiol is shown to be equally valid in the steroid series . An efficient enzymatic approach for producing novel inotodiyl-oleates (IOs) from pure inotodiol and oleic acid has also been established .

Molecular Structure Analysis

Inotodiol has a molecular formula of C30H50O2 and a molecular weight of 442.7 g/mol . The IUPAC name is (3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Chemical Reactions Analysis

科学研究应用

抗癌特性

Inotodiol,一种来自Inonotus obliquus(白桦茸)的榄香烷三萜类化合物,展现出显著的抗癌效果。研究表明其能够抑制细胞增殖并诱导多种癌细胞系的凋亡,包括宫颈癌、肺癌、乳腺癌和卵巢癌。

宫颈癌:Inotodiol对人类宫颈癌HeLa细胞表现出强效。它抑制细胞迁移和侵袭,诱导凋亡,并通过p53依赖途径影响细胞周期调控(Zhang et al., 2019)。另一项研究还发现,它影响了HeLa细胞中cyclinE、p27、Bcl-2和Bax的表达,有助于其抗增殖和促凋亡效果(Zhao et al., 2014)。

乳腺癌:Inotodiol在糖尿病条件下对乳腺癌生长表现出抑制效果。它下调β-连环蛋白信号传导,导致肿瘤进展减缓并诱导凋亡(Zhang et al., 2018)。

肺癌:Inotodiol对人类肺腺癌细胞系A549表现出抗增殖效果。它诱导凋亡和细胞周期停滞,可能成为肺癌化学预防的候选药物(Zhong et al., 2011)。

卵巢癌:对Inotodiol对人类卵巢癌SKOV3细胞系的影响研究显示,它可以抑制细胞增殖并诱导凋亡,影响细胞周期和关键蛋白如Cyclin E和P27的表达(Xiu, 2013)。

抗过敏和抗炎效果

Inotodiol也被确认为减少过敏反应和炎症的有效药物。

食物过敏:研究表明Inotodiol可以通过抑制肥大细胞功能在食物过敏小鼠模型中抑制过敏反应。它表现出高效性和选择性,使其成为治疗食物过敏的潜在治疗候选药物(Nguyen et al., 2020)。

- (Chung et al., 2022)。

免疫调节效果

Inotodiol展现出作为免疫调节剂的潜力。例如,已发现它能引起树突状细胞的非典型成熟,增强T细胞增殖和IL-2分泌。这表明了它在调节免疫反应中的作用(Maza et al., 2021)。

其他应用

药代动力学:已开发了一种用于确定Inotodiol药代动力学的新型生物分析方法,进一步增进了对其在体内吸收和代谢的理解(Kim et al., 2021)。

神经保护效果:Inotodiol在保护PC12细胞免受氧和葡萄糖剥夺引起的损伤方面表现出潜力,暗示其在治疗缺血性中风等疾病中的潜力(Li et al., 2018)。

安全和危害

Inotodiol showed a unique immunosuppressive property with a preference for mast cells . It exerted a mast cell-stabilizing activity equally potent to dexamethasone in mouse anaphylaxis models when orally administered in a lipid-based formulation . Importantly, considering the no-observed-adverse-effect level of inotodiol was over 15 times higher than dexamethasone, its therapeutic index would be at least eight times better .

未来方向

属性

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25?,26-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWJCGCIAHLFNE-UJHWODAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

CAS RN |

35963-37-2 | |

| Record name | Inotodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

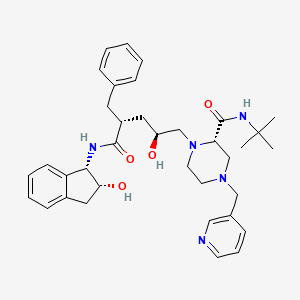

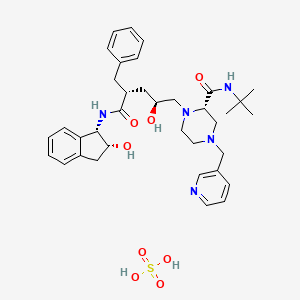

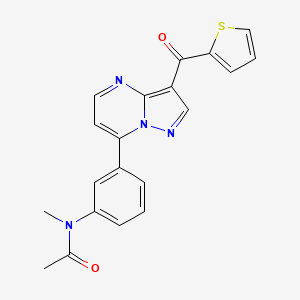

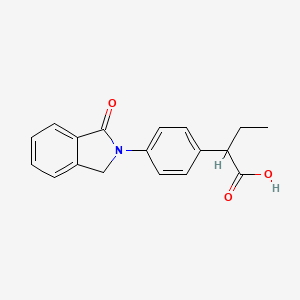

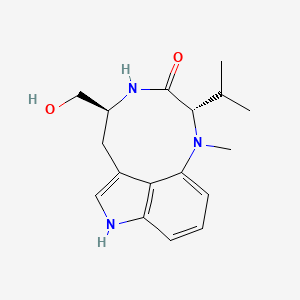

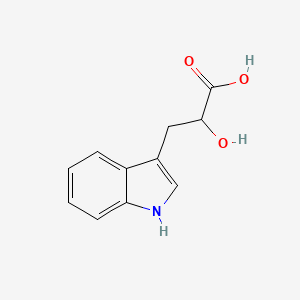

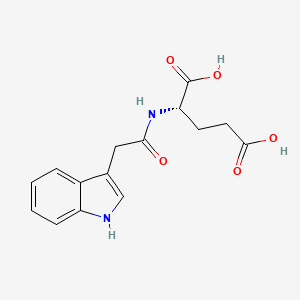

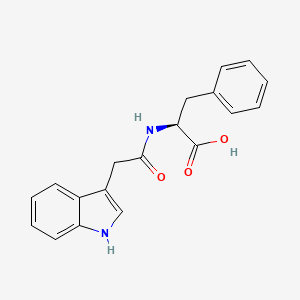

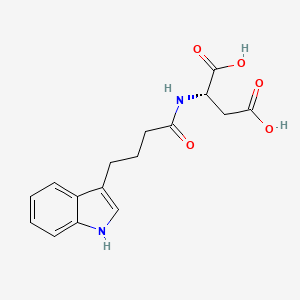

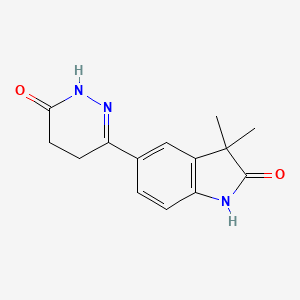

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。